3-Fluoro-3-(methoxymethyl)piperidine
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Overview
Description
3-Fluoro-3-(methoxymethyl)piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of fluorine can increase metabolic stability, modify electronic properties, and improve solubility and membrane permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(methoxymethyl)piperidine typically involves multi-step processes. One common method is the fluorination of piperidine derivatives using fluorinating agents such as Selectfluor . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of fluorinated piperidine derivatives, including this compound, often involves large-scale fluorination reactions. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced fluorinating reagents and catalysts to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(methoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
3-Fluoro-3-(methoxymethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(methoxymethyl)piperidine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors by altering electronic properties and steric interactions . This can lead to enhanced pharmacological effects and improved drug efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar properties.
3-Methoxymethylpiperidine: A non-fluorinated analog with different electronic properties.
4-Fluoropiperidine: A positional isomer with distinct chemical behavior.
Uniqueness
3-Fluoro-3-(methoxymethyl)piperidine is unique due to the combined presence of both fluorine and methoxymethyl groups. This combination can result in unique pharmacokinetic and physicochemical properties, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H14FNO |
---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
3-fluoro-3-(methoxymethyl)piperidine |
InChI |
InChI=1S/C7H14FNO/c1-10-6-7(8)3-2-4-9-5-7/h9H,2-6H2,1H3 |
InChI Key |
NXVNSXHLNDRYCV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCNC1)F |
Origin of Product |
United States |
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